molecular formula C13H13NO3 B13902063 5-((Benzylamino)methyl)furan-2-carboxylic acid

5-((Benzylamino)methyl)furan-2-carboxylic acid

Cat. No.: B13902063
M. Wt: 231.25 g/mol
InChI Key: JHHFBPXBCCFQCI-UHFFFAOYSA-N
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Description

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which includes a benzylamino group attached to a furoic acid moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(benzylamino)methyl]-2-furoic acid hydrochloride typically involves the reaction of benzylamine with 2-furoic acid under specific conditions. The process often includes the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield more oxidized derivatives of the compound, while reduction may produce more reduced forms .

Scientific Research Applications

5-[(Benzylamino)methyl]-2-furoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 5-[(benzylamino)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-[(benzylamino)methyl]-2-furoic acid hydrochloride include:

  • Benzylamine
  • 2-Furoic acid
  • Other benzylamino derivatives

Uniqueness

What sets 5-[(benzylamino)methyl]-2-furoic acid hydrochloride apart from similar compounds is its unique combination of the benzylamino group and the furoic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

5-[(benzylamino)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10/h1-7,14H,8-9H2,(H,15,16)

InChI Key

JHHFBPXBCCFQCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O

Origin of Product

United States

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